molecular formula C21H17N5O2S B328653 N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea

N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea

Cat. No.: B328653
M. Wt: 403.5 g/mol
InChI Key: UROHZWSSQUKDMX-UHFFFAOYSA-N
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Description

N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea is a complex organic compound with the molecular formula C21H17N5O2S and a molecular weight of 403.5 g/mol. This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea typically involves multiple steps, starting from the preparation of intermediate compounds. One common method involves the coupling of phenoxyacetic acid with 2-phenyl-2H-benzotriazole-5-thiol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of UV stabilizers, coatings, and other materials that require high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer in plastics and coatings.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar applications in the industry.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used in various industrial applications for its stability and protective properties.

Uniqueness

N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-phenoxy-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]acetamide

InChI

InChI=1S/C21H17N5O2S/c27-20(14-28-17-9-5-2-6-10-17)23-21(29)22-15-11-12-18-19(13-15)25-26(24-18)16-7-3-1-4-8-16/h1-13H,14H2,(H2,22,23,27,29)

InChI Key

UROHZWSSQUKDMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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